Introduction: The Significance of Fluorinated Benzamides in Modern Chemistry
Introduction: The Significance of Fluorinated Benzamides in Modern Chemistry
An In-depth Technical Guide to 2-Fluoro-4,6-bis(trifluoromethyl)benzamide and Related Fluorinated Benzamides
This technical guide provides a comprehensive overview of 2-Fluoro-4,6-bis(trifluoromethyl)benzamide, a compound of significant interest in medicinal chemistry and materials science. While a specific CAS Registry Number for this compound is not publicly cataloged, indicating its status as a potentially novel or specialized chemical entity, this guide will establish its foundational chemical principles through a detailed examination of its structure, proposed synthesis, and the properties of closely related, well-documented analogues. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.
The strategic incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (–CF3) group, into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] When combined with a benzamide scaffold—a common motif in biologically active compounds—and an additional fluorine substituent, the resulting molecule, such as 2-Fluoro-4,6-bis(trifluoromethyl)benzamide, represents a promising platform for the development of novel therapeutics and advanced materials.
The presence of multiple trifluoromethyl groups can enhance a compound's binding affinity to biological targets and improve its membrane permeability, while the ortho-fluoro substituent can modulate the conformation and electronic properties of the amide bond, potentially leading to improved efficacy and a more desirable safety profile.[2] This guide will delve into the essential technical details of this class of compounds, providing a robust framework for their synthesis and characterization.
Physicochemical Properties and Identification
A precise characterization of a compound's physicochemical properties is fundamental to its application. Below is a comparative table of 2-Fluoro-4,6-bis(trifluoromethyl)benzamide and its structurally related analogues. The data for the target compound are predicted based on its structure and the known properties of its analogues.
| Property | 2-Fluoro-4,6-bis(trifluoromethyl)benzamide | 2-Fluoro-4-(trifluoromethyl)benzamide | 2,4-Bis(trifluoromethyl)benzamide |
| CAS Number | Not available | 207853-64-3[4][5] | 53130-45-3[6] |
| Molecular Formula | C9H4F7NO | C8H5F4NO[4][5] | C9H5F6NO[7] |
| Molecular Weight | 275.13 g/mol | 207.13 g/mol [4] | 257.14 g/mol |
| Appearance | Predicted: White to off-white solid | White to off-white solid | White to off-white solid[6] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., acetone, ethanol), sparingly soluble in water | Moderately soluble in organic solvents, less soluble in water | Moderately soluble in organic solvents, less soluble in water |
Synthetic Strategies for Fluorinated Benzamides
The synthesis of highly fluorinated benzamides such as 2-Fluoro-4,6-bis(trifluoromethyl)benzamide requires a multi-step approach, typically starting from a correspondingly substituted toluene or benzoic acid derivative. The following sections outline a proposed synthetic pathway, grounded in established chemical transformations.
Pathway Overview: From Benzaldehyde to Benzamide
A logical and efficient synthetic route to the target compound involves the preparation of the corresponding benzaldehyde precursor, followed by its oxidation to a benzoic acid, and subsequent amidation. This pathway offers high yields and utilizes readily available reagents.
Caption: Proposed synthetic workflow for 2-Fluoro-4,6-bis(trifluoromethyl)benzamide.
Step 1: Oxidation of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde
The synthesis commences with the oxidation of the commercially available 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde. This aldehyde serves as a key starting material, and its conversion to the corresponding carboxylic acid is a critical step.
Experimental Protocol:
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Dissolution: Dissolve 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.
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Oxidation: While stirring vigorously, add an oxidizing agent such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) portion-wise at a controlled temperature (typically 0-10 °C). The choice of oxidant is crucial; KMnO4 is effective but can be challenging to work with on a large scale, while Jones reagent is highly efficient but generates chromium waste.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
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Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
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Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Formation of the Acyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride facilitates the subsequent amidation reaction. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a fume hood, combine the dried 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid (1.0 eq) with an excess of thionyl chloride (SOCl2, typically 2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
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Reaction Conditions: Heat the mixture to reflux (approximately 79 °C for SOCl2) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.
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Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride is often used directly in the next step without further purification.
Step 3: Amidation to Yield the Final Product
The final step is the amidation of the acyl chloride. This reaction is typically rapid and high-yielding.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath to 0 °C.
-
Ammonia Addition: Add a concentrated aqueous solution of ammonium hydroxide (NH4OH) or bubble anhydrous ammonia gas through the solution. This should be done slowly to control the exotherm.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC.
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Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure to yield the crude product. The final 2-Fluoro-4,6-bis(trifluoromethyl)benzamide can be purified by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of the final product relies on a combination of spectroscopic techniques. Based on the structure of 2-Fluoro-4,6-bis(trifluoromethyl)benzamide, the following spectral characteristics are anticipated:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the two amide protons. The aromatic protons will exhibit coupling to each other and to the fluorine atom. The amide protons may appear as a broad singlet.
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¹⁹F NMR: The fluorine NMR spectrum will be highly informative, with distinct signals for the single fluorine atom on the aromatic ring and the two trifluoromethyl groups. The chemical shifts and coupling patterns will confirm their respective positions.
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¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The carbons attached to fluorine will appear as doublets due to C-F coupling, and the trifluoromethyl carbons will appear as quartets.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (275.13 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3300-3400 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650-1680 cm⁻¹), and C-F stretching vibrations (in the 1100-1300 cm⁻¹ region).
Safety and Handling
Trifluoromethylated and fluorinated aromatic compounds require careful handling due to their potential toxicity and reactivity. While specific data for 2-Fluoro-4,6-bis(trifluoromethyl)benzamide is not available, the safety precautions for related compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][8][9]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8][9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][8][9] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6][8]
Applications in Drug Discovery and Development
Benzamides bearing trifluoromethyl groups are prevalent in medicinal chemistry. The unique properties conferred by these groups make them valuable components of drugs targeting a wide range of diseases. The trifluoromethyl groups can enhance metabolic stability, increase binding affinity to target proteins, and improve oral bioavailability.[2] For instance, trifluoromethylated compounds have been developed as inhibitors of protein disulfide isomerase for the treatment of thrombosis.[10] Given these precedents, 2-Fluoro-4,6-bis(trifluoromethyl)benzamide represents a promising scaffold for the design of new therapeutic agents. Its high degree of fluorination suggests potential applications in areas where enhanced lipophilicity and metabolic resistance are desired.
Conclusion
While 2-Fluoro-4,6-bis(trifluoromethyl)benzamide remains a compound with limited publicly available data, this guide provides a comprehensive technical framework for its synthesis, characterization, and handling. By leveraging established synthetic methodologies and drawing comparisons with closely related analogues, researchers and drug development professionals are well-equipped to explore the potential of this and other highly fluorinated benzamides in their scientific endeavors. The continued exploration of such compounds is poised to yield significant advancements in both medicine and materials science.
References
- Thermo Fisher Scientific. (2014, September 5). Safety Data Sheet for 2,4,6-Trifluorobenzaldehyde.
- Ossila. (2023, November 9). Safety Data Sheet for 2-Fluoro-4-(trifluoromethyl)benzoic acid.
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National Institute of Standards and Technology. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzamide. In NIST Chemistry WebBook. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet for 2,4-Bis(trifluoromethyl)benzamide.
- SynQuest Labs, Inc. (n.d.). Safety Data Sheet for 2,4-Bis(trifluoromethyl)benzamide.
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Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. (2025, February 5). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Moss, S. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6726. Retrieved from [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. I. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 949. Retrieved from [Link]
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